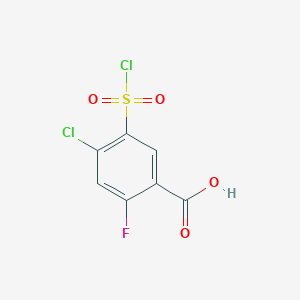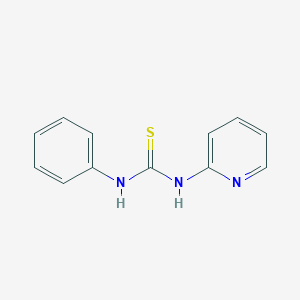
2-Methyl-3-(phenylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(phenylsulfonyl)-1H-indole: is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(phenylsulfonyl)-1H-indole typically involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: 2-Methyl-3-(phenylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical research. It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways .
Medicine: Due to its antiviral, anticancer, and antimicrobial properties, this compound is investigated for potential therapeutic applications. It is studied for its efficacy in treating viral infections, cancer, and bacterial infections .
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1H-Indole, 3-(phenylsulfonyl)-: Lacks the methyl group at the C-2 position, which may affect its biological activity.
2-Methylindole: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.
3-Phenylsulfonylindole: Similar structure but without the methyl group at the C-2 position.
Uniqueness: 2-Methyl-3-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl group at the C-2 position and the phenylsulfonyl group at the C-3 position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
107267-01-6 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI Key |
FAUCILQLCGXNLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Synonyms |
2-methyl-3-(phenylsulfonyl)indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















